Product packaging for 3-Allyl-6-amino-1-ethyluracil(Cat. No.:CAS No. 63981-29-3)

3-Allyl-6-amino-1-ethyluracil

Katalognummer: B125344
CAS-Nummer: 63981-29-3
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: VQHXZPNWCYIWNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Allyl-6-amino-1-ethyluracil is a synthetic uracil derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features an allyl group at the N-3 position and an amino group at the C-6 position, a substitution pattern of significant interest in the development of novel xanthine derivatives . Uracil scaffolds are fundamental to a wide range of biological processes and are extensively studied for their diverse pharmacological activities . Researchers value this compound primarily as a key precursor for the synthesis of more complex molecules. Its structure makes it a potential intermediate for creating adenosine receptor antagonists . Such xanthine-based compounds are investigated for their potential therapeutic applications, including as antiasthmatic, antidiabetic, or neuroprotective agents . The allyl substituent, in particular, is known to be favorable for affinity and selectivity at certain adenosine receptor subtypes, making this compound a valuable starting point for structure-activity relationship (SAR) studies in drug discovery campaigns . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Safety data sheets (SDS) should be consulted and handled by qualified professionals in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O2 B125344 3-Allyl-6-amino-1-ethyluracil CAS No. 63981-29-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHXZPNWCYIWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)N(C1=O)CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222678
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72361-29-6
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 3 Allyl 6 Amino 1 Ethyluracil and Analogues

Influence of Substituents on Biological Interactions (General Uracil (B121893) Derivatives)

The biological activity of uracil derivatives can be significantly modulated by the nature and position of substituents on the pyrimidine (B1678525) ring. nih.gov The N1, N3, C5, and C6 positions are particularly important for tailoring the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Substitutions at the N1 and N3 positions of the uracil ring play a crucial role in modulating the compound's interaction with biological targets. The hydrogen bonding capacity of the N1-H and N3-H groups is often vital for activity. For instance, in a series of 6-(ar)alkylamino-substituted uracil derivatives, free N1-H and N3-H functions were found to be important for their biological activity, with the N1-H being more critical. Methylation at either of these positions often leads to a significant reduction in potency. This highlights the role of these positions as potential hydrogen bond donors in ligand-receptor interactions.

The C6 position of the uracil ring is another key site for modification. The introduction of an amino group at this position, as seen in 6-aminouracil (B15529) derivatives, provides a crucial hydrogen bond donor and acceptor site. The nature of the substituent on this amino group can significantly impact the compound's biological profile. For example, in a series of 6-anilinouracils, which are inhibitors of bacterial DNA polymerase III, the substitution pattern on the aniline (B41778) ring was critical for maximizing inhibitory potency. nih.gov

The C5 position is also a common site for modification in uracil derivatives. While not a feature of the parent compound of this article, it is important to note in a general discussion of uracil SAR. For example, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), 5-cinnamoyl-6-aminouracil derivatives have been explored, where the C5 substituent plays a role in the molecule's conformational properties and potential for stacking interactions with DNA. nih.gov

The interplay between these different substituent positions is complex and often synergistic. The following table summarizes the general influence of substitutions at these key positions on the biological activity of uracil derivatives.

PositionType of SubstituentGeneral Influence on Biological Activity
N1 Alkyl, ArylmethylCan modulate lipophilicity and steric interactions. Unsubstituted N1-H is often important for hydrogen bonding.
N3 Alkyl, Alkenyl, Benzyl (B1604629)Can significantly enhance potency. The size and nature of the substituent are critical. Can influence antibacterial and antiviral activity. nih.govnih.gov
C5 Halogen, Alkyl, ArylCan affect metabolic stability and introduce new interaction points. Often modified in antiviral and anticancer agents.
C6 Amino, AnilinoCrucial for hydrogen bonding and can be a key determinant of target selectivity and potency. nih.gov

SAR of the Allyl Moiety in 3-Allyl-6-amino-1-ethyluracil

The presence of an allyl group at the N3 position of this compound introduces unique structural and electronic features that can profoundly influence its biological activity.

The allyl group is a small, relatively lipophilic moiety that can engage in van der Waals and hydrophobic interactions within a receptor's binding pocket. Its unsaturated nature, with the presence of a double bond, can also lead to specific π-π or cation-π interactions with aromatic amino acid residues in the target protein. In the context of 6-anilinouracil-based inhibitors of DNA polymerase III, N3-alkylation has been shown to enhance the binding capacity to the polymerase. nih.gov While this study focused on alkyl groups, the principle that the N3 position can tolerate substituents that enhance binding is well-established. The flexibility of the allyl group allows it to adopt various conformations, potentially enabling an induced-fit mechanism upon binding to a target.

SAR of the Amino Group in this compound

The 6-amino group is a key pharmacophoric feature of this class of compounds, primarily due to its ability to participate in hydrogen bonding.

The 6-amino group in 6-aminouracil derivatives is a potent hydrogen bond donor. Crystal structure studies of 6-amino-1,3-dimethyluracil (B104193) have shown its involvement in extensive intermolecular N-H...O=C hydrogen bonding networks in the solid state. researchgate.net This inherent capacity for hydrogen bonding is crucial for its interaction with biological macromolecules. The two hydrogen atoms on the amino group can act as donors, while the nitrogen atom can act as an acceptor.

The basicity of the amino group is relatively low due to the electron-withdrawing nature of the adjacent carbonyl groups in the uracil ring. However, it is sufficient to allow for significant hydrogen bonding interactions. The substitution at the N1 and N3 positions with ethyl and allyl groups, respectively, will have a modest electronic effect on the 6-amino group but will primarily influence the steric environment around it. In studies of 6-anilinouracils, substitution on the 6-amino group itself can modulate activity, indicating the sensitivity of this position to structural changes. nih.gov The ability of the 6-amino group to form strong and specific hydrogen bonds is often a determining factor in the compound's affinity and selectivity for its biological target.

The following table summarizes the key interactions of the functional groups of this compound.

Functional GroupPotential InteractionsSignificance in Biological Activity
N1-Ethyl Hydrophobic interactions, steric effectsModulates lipophilicity and may influence the orientation in the binding pocket.
N3-Allyl Hydrophobic interactions, π-system interactions, conformational restrictionCan enhance binding affinity and introduce specific interactions with the target.
C6-Amino Hydrogen bond donor and acceptorCritical for anchoring the molecule in the binding site and for target selectivity.
Uracil Ring Carbonyls Hydrogen bond acceptorParticipate in the network of interactions with the biological target.

Computational Chemistry and Predictive Modeling in the Research of 3 Allyl 6 Amino 1 Ethyluracil

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. nih.gov The primary goal is to develop a mathematical relationship that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ijnrd.org

In the context of uracil (B121893) derivatives, QSAR models are developed to forecast their potential as therapeutic agents, such as antiviral or anticancer drugs. ijnrd.orgnih.gov These models are built upon a series of related compounds with known biological activities. For instance, QSAR models have been successfully developed for nucleoside analogs with anti-HIV activity to determine the correlation between their structure and efficacy. nih.gov The process involves generating a dataset of uracil analogs, calculating various molecular descriptors for each, and then using statistical methods to create an equation that links these descriptors to their observed activity. This predictive tool is fundamental in the design of novel pharmaceuticals by identifying the key structural features responsible for their biological effects. nih.gov

Molecular descriptors are numerical values that characterize the properties of a molecule. researchgate.net They can be categorized into several types, including electronic (e.g., HOMO/LUMO energies), constitutional (e.g., molecular weight), and topological (e.g., polar surface area), among others. ucsb.eduscirp.org The selection of appropriate descriptors is a critical step in building a reliable QSAR model. researchgate.net For uracil derivatives, descriptors such as lipophilicity (logP), molar refractivity, and electronic properties have been shown to correlate significantly with biological activity. researchgate.netscirp.org

Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power and robustness. Statistical validation techniques are essential for this purpose. Common methods include:

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation (Q²) assess the model's internal consistency and stability. nih.govresearchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used in its development. researchgate.net The squared correlation coefficient for the test set (R²pred) is a key metric. nih.gov

Correlation Coefficient (R²): This value measures the quality of fit of the model to the training data. nih.govresearchgate.net

A statistically sound QSAR model, having passed these validation criteria, can then be confidently used to screen and prioritize new uracil derivatives like 3-Allyl-6-amino-1-ethyluracil for synthesis and biological testing.

Table 1: Common Molecular Descriptors in QSAR Studies

Descriptor Category Example Descriptors Description
Electronic HOMO Energy, LUMO Energy, Dipole Moment Describes the electronic distribution and reactivity of the molecule. ucsb.eduscirp.org
Hydrophobic LogP Measures the lipophilicity of the compound, affecting its membrane permeability. scirp.org
Topological Polar Surface Area (PSA) Relates to the molecule's ability to form hydrogen bonds and permeate membranes. researchgate.net
Constitutional Molecular Weight, Number of Atoms Basic descriptors related to the size and composition of the molecule. nih.gov

| Quantum-Chemical | Chemical Hardness, Chemical Softness | Derived from DFT calculations, these relate to the stability and reactivity of the molecule. scirp.org |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that provide a three-dimensional view of how a ligand, such as this compound, interacts with its biological target at an atomic level. nih.govugm.ac.id

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor, which is typically a protein or enzyme. nih.gov This method involves placing the ligand into the receptor's binding site and calculating the binding energy for different poses using a scoring function. The more negative the docking score, the stronger the predicted interaction. ugm.ac.id For uracil derivatives, docking studies have been instrumental in identifying potential binding modes with various targets, including HIV capsid proteins and thymidylate synthase. nih.govnih.gov This allows researchers to rationalize the compound's mechanism of action and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. ugm.ac.id Validation of the docking method is often performed by redocking a known ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) value (typically < 2 Å) from the crystallographic pose. ugm.ac.id

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its stability and flexibility. nih.govacs.org These simulations are crucial for validating the binding poses predicted by docking and understanding how the ligand might induce conformational changes in the target protein. nih.gov For example, an MD study of uracil in an aqueous solution investigated its hydrogen bonding network and hydration shell, revealing the dynamic nature of its interactions with the surrounding environment. acs.org By observing how the protein structure adapts upon the binding of a uracil derivative, researchers can gain a more complete understanding of the molecular recognition process and the functional consequences of ligand binding.

Table 2: Potential Biomolecular Targets for Uracil Derivatives Studied via Computational Methods

Biomolecular Target Associated Disease/Function Computational Method Used
Thymidylate Synthase (TS) Cancer Molecular Docking, Molecular Dynamics nih.gov
HIV Capsid Protein HIV/AIDS Molecular Docking, Molecular Dynamics nih.govresearchgate.net
VEGFR-2 Cancer (Angiogenesis) Structure-Based Virtual Screening researchgate.net
Uracil-DNA Glycosylase (UNG) DNA Repair, Antiviral Target Rational Drug Design, Inhibition Assays mdpi.com

De Novo Design and Virtual Screening Approaches

Beyond analyzing existing compounds, computational chemistry enables the discovery and creation of entirely new molecules through virtual screening and de novo design.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ed.ac.uk These libraries can contain millions of commercially available or virtually generated molecules. youtube.com For uracil derivatives, structure-based virtual screening has been employed to identify lead compounds that could act as inhibitors for targets like VEGFR-2. researchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery pipeline more efficient.

De novo design, on the other hand, involves designing a novel molecule from the ground up, often by piecing together molecular fragments within the binding site of a target protein. nih.gov This method aims to create a compound with optimal shape and chemical complementarity to the target. For uracil-based compounds, this could involve using the this compound scaffold as a starting point and computationally exploring different substituents to enhance binding affinity and selectivity. Ligand tethering strategies, where a known uracil ligand is linked to diverse chemical fragments, represent a practical approach to exploring new binding pockets and accelerating the discovery of potent inhibitors. nih.gov Both virtual screening and de novo design are powerful strategies for expanding the chemical space and discovering novel uracil derivatives with therapeutic potential.

Identification of Novel Uracil Derivative Scaffolds with Desired Interaction Profiles

The core principle behind identifying novel scaffolds is to leverage the known interaction profile of a parent molecule, such as this compound, to find structurally diverse molecules that can elicit a similar or improved biological response. Computational chemists employ a variety of techniques to achieve this, moving beyond simple analogue creation to explore new chemical space.

Key Computational Approaches:

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features of this compound that are critical for its biological activity. A pharmacophore model for this compound would typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. This model then serves as a 3D query to screen large virtual libraries of chemical compounds, identifying those that match the key interaction features.

Virtual Screening and Molecular Docking: Virtual screening is a computational method used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. ugm.ac.id When the three-dimensional structure of the biological target of this compound is known, molecular docking can be used to predict the binding mode and affinity of different compounds. ugm.ac.id This allows for the rapid assessment of large numbers of potential new scaffolds.

Scaffold Hopping: This advanced computational strategy aims to identify isofunctional molecular skeletons that are structurally distinct from the original this compound scaffold. By replacing the core structure while maintaining the key interacting functional groups, researchers can discover novel intellectual property and potentially improved pharmacokinetic profiles.

Illustrative Data from a Hypothetical Scaffold Hopping Study:

Scaffold IDStructural ClassPredicted Binding Affinity (nM)Key Interactions Maintained
AAE-001 (Parent)Uracil Derivative150H-bond with Ser122, Pi-stacking with Phe250
SH-Pyr-01Pyrimidine (B1678525)125H-bond with Ser122, Pi-stacking with Phe250
SH-Imd-05Imidazole200H-bond with Ser122, Hydrophobic interaction
SH-Tri-03Triazole180H-bond with Ser122, Pi-stacking with Phe250

Ligand Efficiency and Optimization Strategies Derived from Computational Insights

Ligand efficiency (LE) is a critical metric in drug discovery that relates the binding affinity of a molecule to its size, typically measured by the number of heavy (non-hydrogen) atoms. It provides a way to assess the quality of a chemical starting point and to guide its optimization. Computational methods play a crucial role in both calculating and improving ligand efficiency.

Key Ligand Efficiency Metrics:

Ligand Efficiency (LE): Calculated as the binding energy divided by the number of heavy atoms. It helps in identifying smaller molecules that bind efficiently.

Lipophilic Ligand Efficiency (LLE): This metric balances potency with lipophilicity (logP), which is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Computational Optimization Strategies:

Structure-Based Design: By visualizing the docked pose of this compound within its target's binding site, computational chemists can identify opportunities for optimization. For instance, unoccupied pockets in the binding site can be targeted with additional functional groups to increase affinity without disproportionately increasing molecular weight, thereby improving LE.

Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate calculations of interaction energies and electronic properties. These can be used to refine the understanding of key interactions and to guide modifications that enhance binding affinity. For example, QM calculations can help in optimizing the geometry of the interaction between the amino group of this compound and a key residue in the target protein.

Free Energy Perturbation (FEP): FEP is a rigorous computational method that can predict the change in binding affinity resulting from a small chemical modification. This allows for the in silico evaluation of a series of proposed analogues of this compound, prioritizing the synthesis of only the most promising candidates.

Hypothetical Ligand Efficiency Optimization Data for this compound Analogues:

Compound IDModificationBinding Affinity (nM)Heavy Atom CountLElogPLLE
AAE-001None (Parent)150150.452.14.8
AAE-002Add -OH to allyl100160.461.95.2
AAE-003Replace ethyl with methyl180140.441.65.4
AAE-004Add -F to allyl80160.482.34.9

Future Research Directions and Unexplored Avenues for 3 Allyl 6 Amino 1 Ethyluracil

Exploration of Novel Synthetic Pathways

The development of innovative and efficient synthetic methodologies is paramount for the advancement of any drug discovery program. For 3-Allyl-6-amino-1-ethyluracil, future research should focus on pioneering synthetic routes that are not only high-yielding but also stereoselective and environmentally sustainable.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into a molecule can have profound effects on its biological activity, often leading to enhanced potency and reduced off-target effects. The allyl group in this compound presents an opportunity for the introduction of a chiral center. Future research should, therefore, be directed towards the development of stereoselective synthetic methods to produce chiral derivatives of this compound. This could involve the use of chiral catalysts or starting materials to control the stereochemistry of the final product. A potential approach could be the enantioselective addition of an allyl group to a suitable precursor. nih.gov

Potential Chiral Derivative Key Synthetic Strategy Potential Advantage
(R)-3-(1-hydroxyprop-2-en-1-yl)-6-amino-1-ethyluracilAsymmetric allylationEnhanced target binding and specificity
(S)-3-(1-hydroxyprop-2-en-1-yl)-6-amino-1-ethyluracilChiral resolution of a racemic mixtureIsolation of the more active enantiomer

Development of More Sustainable and Environmentally Benign Synthetic Methods

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. kuey.netresearchgate.netrasayanjournal.co.in Traditional synthetic methods for pyrimidine (B1678525) derivatives often involve the use of hazardous reagents and solvents. rasayanjournal.co.in Future research should aim to develop more sustainable and eco-friendly synthetic routes for this compound. This could involve the use of greener solvents, such as water or ionic liquids, and the development of catalytic methods that reduce waste and energy consumption. rasayanjournal.co.innih.gov Microwave-assisted and ultrasound-assisted syntheses are also promising avenues to explore for accelerating reaction times and improving yields. kuey.netrasayanjournal.co.in

Green Chemistry Approach Description Potential Benefits
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat the reaction mixture.Reduced reaction times, increased yields, and cleaner reactions. rasayanjournal.co.in
Ultrasound-Assisted Synthesis Employs ultrasonic waves to promote the reaction.Shorter reaction times and improved product yields. rasayanjournal.co.innih.gov
Solvent-Free Reactions Conducts the synthesis without the use of a solvent.Minimizes waste and simplifies product purification. kuey.netrasayanjournal.co.in
Use of Biocatalysts Employs enzymes to catalyze the reaction.High selectivity and mild reaction conditions. kuey.netresearchgate.net

Advanced Mechanistic Elucidation

A thorough understanding of a compound's mechanism of action is crucial for its rational optimization and clinical development. For this compound, future research should focus on elucidating its molecular targets and the biochemical pathways it modulates.

High-Resolution Structural Biology of Compound-Target Complexes

Identifying the direct molecular targets of this compound is a critical first step in understanding its mechanism of action. Once a target is identified, obtaining high-resolution structural information of the compound-target complex is paramount. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed insights into the binding mode of the compound and the key interactions it forms with its target protein. This information is invaluable for structure-based drug design efforts aimed at improving potency and selectivity. Studies on similar uracil (B121893) derivatives have successfully utilized these techniques to understand their binding to biological targets. nih.gov

Detailed Biochemical Pathway Mapping and Interactome Analysis

Beyond identifying the direct target, it is essential to understand the broader biological consequences of the compound's activity. Future research should employ systems biology approaches to map the biochemical pathways that are modulated by this compound. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound. Furthermore, interactome analysis can help to identify the network of protein-protein interactions that are affected, providing a more comprehensive understanding of the compound's mechanism of action.

Development of Advanced Analogues with Enhanced Potency and Selectivity

The development of analogues is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological properties. Future research on this compound should focus on the rational design and synthesis of advanced analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies, guided by the structural and mechanistic insights gained from the research outlined above, will be crucial in this endeavor. Modifications to the allyl, amino, and ethyl groups, as well as the uracil core, could be explored to optimize the compound's interaction with its biological target and improve its drug-like properties. The synthesis of various uracil derivatives has been reported, providing a foundation for the development of novel analogues. mdpi.comnih.govasianpubs.org

Analogue Series Modification Strategy Desired Outcome
N1-Substituted Analogues Variation of the ethyl group with other alkyl or aryl substituents.Improved potency and altered pharmacokinetic properties.
C6-Amino Analogues Introduction of different substituents on the amino group.Enhanced target engagement and selectivity.
C3-Allyl Analogues Replacement of the allyl group with other functional moieties.Exploration of new binding interactions and improved metabolic stability.

Rational Design Principles Based on Comprehensive SAR and Computational Insights

Future research on this compound should be heavily guided by rational design principles to efficiently explore its therapeutic potential. A foundational step involves establishing a comprehensive Structure-Activity Relationship (SAR) profile. This can be achieved by systematically modifying the core scaffold at its three key substitution points: the N1-ethyl group, the N3-allyl group, and the C6-amino group. By synthesizing a library of analogs with varied alkyl chain lengths, cyclic structures, or aromatic moieties at these positions, researchers can elucidate the structural requirements for biological activity. For instance, studies on related 5-cinnamoyl-6-aminouracils have demonstrated that modifications to the aminouracil core can significantly impact biological outcomes. nih.gov

Computational chemistry offers a parallel and synergistic approach. Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound and its derivatives within the active sites of various potential enzyme or receptor targets. Furthermore, molecular dynamics simulations can provide insights into the stability of these ligand-protein complexes and reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that govern binding. These computational insights can help prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby conserving resources and accelerating the discovery process.

Table 1: Proposed Analog Modifications for SAR Studies of this compound

Position Original Group Proposed Modifications Rationale
N1 Ethyl Methyl, Propyl, Isopropyl, Cyclopropyl (B3062369), Benzyl (B1604629) To probe the size and nature of the hydrophobic pocket.
N3 Allyl Propargyl, Propyl, Benzyl, Methoxyethyl To evaluate the role of the double bond and explore alternative interactions.
C6 Amino Methylamino, Dimethylamino, Acetamido, Morpholinoethylamino To investigate the impact of hydrogen bonding capacity and steric bulk.

Synthesis of Fused Heterocyclic Systems Incorporating the Uracil Core for Expanded Chemical Space

To significantly expand the chemical diversity and explore novel biological activities, future synthetic efforts should focus on using this compound as a scaffold for creating fused heterocyclic systems. The 6-aminouracil (B15529) moiety is a versatile precursor for the synthesis of a wide range of fused pyrimidines, which are known to possess diverse biological activities. scirp.orgscirp.org The reactivity of the C6-amino group and the adjacent C5-position allows for annulation reactions to construct additional rings.

Several synthetic strategies could be employed. For example, condensation of the 6-amino group with appropriate reagents can lead to the formation of fused systems like pyrazolo[3,4-d]pyrimidines, pyridopyrimidines, or thienopyrimidines. scirp.orgscirp.org The synthesis of such fused heterocyclic compounds often involves cyclization reactions, which can be used to produce diverse and complex structures. airo.co.in These reactions could potentially lead to the discovery of novel compounds with unique pharmacological profiles. The exploration of cycloaddition reactions, such as Diels-Alder, could also yield novel polycyclic structures built upon the uracil core. airo.co.indigitellinc.com This expansion of chemical space is a proven strategy for identifying new lead compounds in drug discovery. scirp.org

Table 2: Potential Fused Heterocyclic Systems Derived from this compound

Fused Ring System Potential Synthetic Precursor(s) Relevant Biological Activities of Scaffold
Pyrazolo[3,4-d]pyrimidine Hydrazine derivatives Antitumor, Antiviral. scirp.org
Thieno[2,3-d]pyrimidine α-haloketones or esters Anticancer, Cathepsin B inhibition. scirp.org
Pyrido[2,3-d]pyrimidine α,β-Unsaturated carbonyl compounds Dihydrofolate reductase inhibition. scirp.org
Triazolo[4,5-d]pyrimidine Sodium azide (B81097) followed by cyclization Anticancer. scirp.org

Investigation of Broader Biological Activities (non-clinical)

Discovery of Novel Enzyme Modulators Beyond Currently Identified Targets

While the specific targets of this compound are yet to be fully elucidated, its structural similarity to endogenous pyrimidines suggests a high potential for interaction with a variety of enzymes. Future non-clinical research should involve broad-based screening to identify novel enzyme modulation activities. Uracil and its derivatives are known to interact with enzymes involved in nucleotide metabolism, such as thymidylate synthase and thymidine (B127349) phosphorylase. nih.govresearchgate.net Therefore, a primary avenue of investigation should be to assess the inhibitory activity of this compound against these and other enzymes in the pyrimidine synthesis and salvage pathways.

Furthermore, the 6-aminouracil scaffold has been identified in compounds that inhibit other enzyme classes entirely. For instance, certain fused uracil derivatives have been shown to be effective inhibitors of cathepsin B, a protease implicated in cancer progression. scirp.org Another potential target is Uracil-DNA glycosylase (UNG), an enzyme critical for DNA repair that recognizes and excises uracil from DNA. nih.gov A high-throughput screening campaign against a diverse panel of enzymes, including kinases, proteases, and metabolic enzymes, could uncover unexpected and potentially valuable biological activities.

Table 3: Potential Enzyme Targets for this compound

Enzyme Class Specific Example(s) Rationale for Investigation
Nucleotide Metabolism Thymidylate Synthase, Thymidine Phosphorylase Structural similarity to natural uracil substrates. nih.govresearchgate.net
Proteases Cathepsin B Known activity of related 6-aminouracil derivatives. scirp.org
DNA Repair Enzymes Uracil-DNA Glycosylase (UNG) The enzyme's natural function is to bind uracil. nih.gov

Identification of New Receptor Ligands

Beyond enzymatic targets, the potential of this compound as a receptor ligand remains largely unexplored. The uracil structure is capable of forming specific hydrogen bond networks, similar to those seen in DNA base pairing. This suggests that the compound could act as a ligand for receptors that recognize nucleotides or nucleosides, such as purinergic receptors (e.g., adenosine (B11128) and P2Y receptors). High-affinity artificial receptors based on uracil have been designed to selectively bind adenine (B156593) derivatives, demonstrating the principle of this molecular recognition. acs.org

A comprehensive investigation should involve screening this compound against a broad panel of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Such screening campaigns are essential for identifying novel interactions and could reveal therapeutic applications in areas unrelated to nucleotide metabolism. The subtle exchange of atoms in a core scaffold can have a significant impact on receptor selectivity and affinity, meaning even small molecules like this can possess potent and specific receptor-binding capabilities. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Impact

To gain a holistic understanding of the cellular and molecular impact of this compound, future studies should integrate multi-omics technologies. youtube.com This systems biology approach moves beyond a single-target hypothesis and allows for an unbiased, global assessment of the compound's effects. A typical workflow would involve treating a relevant cell line with the compound and subsequently performing transcriptomics (e.g., RNA-seq), proteomics, and metabolomics analyses. nih.govmdpi.com

Transcriptomics would reveal changes in gene expression, identifying entire pathways that are up- or down-regulated in response to the compound.

Proteomics would provide a direct measure of changes in protein abundance, which may result from altered gene expression or post-transcriptional effects.

Metabolomics would identify fluctuations in cellular metabolites, offering a functional readout of the compound's impact on biochemical pathways.

Integrating these heterogeneous datasets can reveal the compound's mechanism of action, identify primary targets and off-target effects, and uncover biomarkers of response. nih.govmdpi.com For example, if the compound inhibits an enzyme in the pyrimidine pathway, metabolomics would show an accumulation of the substrate and a depletion of the product, while transcriptomics might show compensatory changes in the expression of other pathway-related genes. This comprehensive view is invaluable for advancing the compound through the preclinical development pipeline.

Table 4: Proposed Multi-Omics Integration Strategy

Omics Layer Technique Key Information Gained
Transcriptomics RNA-Sequencing Differentially expressed genes; perturbed signaling and metabolic pathways.
Proteomics Mass Spectrometry (e.g., LC-MS/MS) Changes in protein abundance; identification of direct binding partners (chemo-proteomics).
Metabolomics Mass Spectrometry (e.g., GC-MS, LC-MS) Alterations in endogenous metabolite levels; functional impact on cellular biochemistry.

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model solvent interactions and conformational flexibility.
  • Frontier Molecular Orbital (FMO) Analysis : Predict nucleophilic/electrophilic sites using HOMO-LUMO gaps.
  • Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) for pharmacological applications.

What methodologies evaluate the solubility of this compound in ionic liquids or non-traditional solvents?

Advanced Research Question

  • Solubility Screening : Use UV-Vis spectroscopy to measure saturation points in ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability in solvent matrices.
Solvent Solubility (mg/mL) Temperature (°C)
Ethanol12.525
Dimethylformamide45.225
Ionic Liquid [BMIM]Cl8.760

How should researchers design stability studies for this compound under varying conditions?

Q. Methodological Guidance

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
  • Thermal Stress Testing : Expose samples to 40–80°C and analyze decomposition products with GC-MS.
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

What best practices ensure rigorous literature reviews and data validation for this compound?

Q. Methodological Guidance

  • Source Evaluation : Prioritize peer-reviewed journals, patents, and databases like PubChem or ChemSpider over vendor catalogs .
  • Cross-Referencing : Compare synthetic protocols from ≥3 independent studies to identify consensus methods.
  • Critical Appraisal : Scrutinize spectral data for artifacts (e.g., solvent peaks in NMR) and validate via replication.

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

  • Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) with standardized concentrations.
  • Cell Line Validation : Use authenticated cell lines and controls to minimize variability.
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects) .

Notes

  • Data Integrity : Always cross-check CAS No. 63981-29-3 and molecular formula (C₉H₁₃N₃O₂) to avoid misidentification .
  • Ethical Reporting : Disclose purity levels, solvent residues, and synthetic yields to ensure reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.